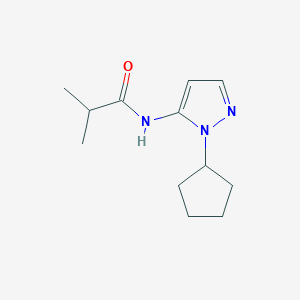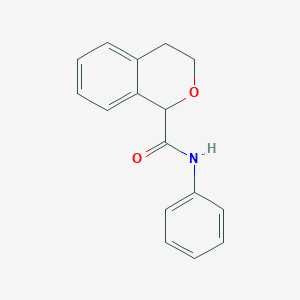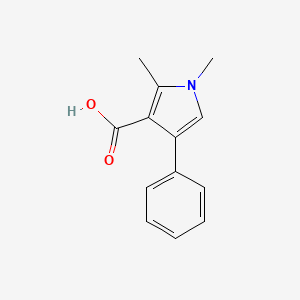
N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide (CPP) is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the synthesis of prostaglandins, mediators of inflammation and pain. CPP has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and chronic pain.
作用机制
N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation, pain, and fever. By inhibiting COX-2, N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects. Moreover, N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide can reduce the production of inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), leading to its anti-inflammatory effects. Moreover, N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide has been shown to reduce the activity of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins and contribute to tissue damage in inflammatory diseases. N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which play a crucial role in the pathogenesis of various diseases.
实验室实验的优点和局限性
N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide has several advantages for lab experiments, including its selectivity for COX-2, its anti-inflammatory, analgesic, and antipyretic effects, and its potential therapeutic applications in various diseases. However, N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide also has some limitations, including its potential toxicity, its limited solubility, and its potential interaction with other drugs.
未来方向
N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide has several potential future directions for research, including its potential therapeutic applications in various diseases, its mechanism of action, and its potential toxicity. Future studies should focus on the development of more potent and selective COX-2 inhibitors with fewer side effects. Moreover, future studies should investigate the potential synergistic effects of N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide with other drugs or therapies in the treatment of various diseases. Furthermore, future studies should investigate the potential use of N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide as a diagnostic tool for the detection of COX-2 expression in various diseases.
合成方法
N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide can be synthesized using various methods, including the reaction of 2-cyclopentyl-3-hydroxy-5-methylpyrazine with 2-bromo-2-methylpropanoic acid, followed by the conversion of the resulting ester to the amide using ammonia or an amine. Another method involves the reaction of 2-cyclopentyl-3,5-dimethylpyrazine with 2-chloro-2-methylpropanoic acid, followed by the conversion of the resulting ester to the amide using ammonia or an amine.
科学研究应用
N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide has anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of chronic pain, arthritis, and fever. N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide has also been shown to have potential anticancer effects by inhibiting the growth and proliferation of cancer cells. Moreover, N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide has been studied for its potential neuroprotective effects in Alzheimer's disease, as it can inhibit the production of beta-amyloid, a protein that accumulates in the brain of Alzheimer's patients.
属性
IUPAC Name |
N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(2)12(16)14-11-7-8-13-15(11)10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAIVSFMSBEVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=NN1C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501003.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7501016.png)

![1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7501019.png)
![N-[(3-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501026.png)
![6-(4-methoxyphenyl)-1-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501029.png)
![N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501033.png)
![N-benzyl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501044.png)

![3,5-dimethoxy-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B7501059.png)


![N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501076.png)